molecular formula C45H36O18 B1660982 Pavetannin B6 CAS No. 86631-43-8

Pavetannin B6

Cat. No. B1660982
CAS RN: 86631-43-8
M. Wt: 864.8 g/mol
InChI Key: BYSRPHRKESMCPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pavetannin b6, also known as cinnamtannin d-1, belongs to the class of organic compounds known as biflavonoids and polyflavonoids. These are organic compounds containing at least two flavan/flavone units. These units are usually linked through CC or C-O-C bonds. Some examples include C2-O-C3, C2-O-C4, C3'-C3''', and C6-C8''. Pavetannin b6 is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, pavetannin B6 is primarily located in the membrane (predicted from logP). Outside of the human body, pavetannin B6 can be found in herbs and spices. This makes pavetannin B6 a potential biomarker for the consumption of this food product.

Scientific Research Applications

Proanthocyanidins in Pavetta owariensis

Research into Pavetannin B6 primarily focuses on its role as a proanthocyanidin. Studies have isolated various proanthocyanidins, including Pavetannin B6, from the stem bark of Pavetta owariensis. These compounds have been of interest due to their complex structures and potential biological activities. One study identified new trimeric and tetrameric proanthocyanidins, expanding the understanding of these compounds' chemical diversity (Balde et al., 1995). Another work further investigated the structure of these proanthocyanidins, including Pavetannin B6, through spectral data and degradation studies (Balde et al., 1991).

Structural Elucidation of Proanthocyanidins

Significant efforts have been made to determine the detailed structure of Pavetannin B6 and related compounds. This includes the use of NMR and mass spectral data, which are crucial for understanding the molecular configuration and potential biological implications of these substances. For example, a study on acetylated trimeric proanthocyanidins provided insights into the complex nature of these molecules (Balde et al., 1993).

properties

IUPAC Name

5,13-bis(3,4-dihydroxyphenyl)-7-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H36O18/c46-18-10-27(54)33-31(11-18)62-45(17-3-6-22(49)26(53)9-17)44(59)38(33)36-32(63-45)14-29(56)35-37(39(58)41(61-43(35)36)16-2-5-21(48)25(52)8-16)34-28(55)13-23(50)19-12-30(57)40(60-42(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,30,37-41,44,46-59H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSRPHRKESMCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H36O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

864.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pavetannin B6

CAS RN

86631-43-8
Record name Pavetannin B6
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037674
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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